![molecular formula C18H13FO2 B1332671 2-[(2-Fluorophenyl)methoxy]naphthalene-1-carbaldehyde CAS No. 725276-88-0](/img/structure/B1332671.png)

2-[(2-Fluorophenyl)methoxy]naphthalene-1-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

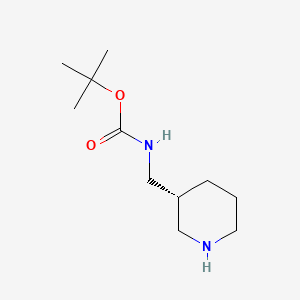

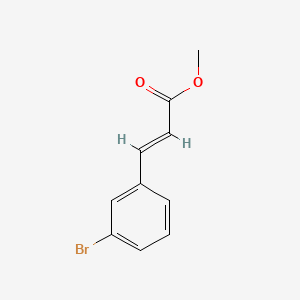

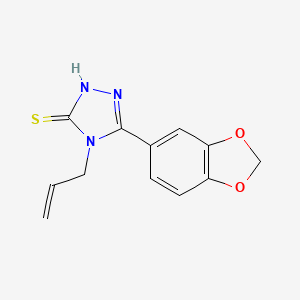

“2-[(2-Fluorophenyl)methoxy]naphthalene-1-carbaldehyde” is a chemical compound with the molecular formula C18H13FO2 . It has a molecular weight of 280.3 .

Molecular Structure Analysis

The molecular structure of “2-[(2-Fluorophenyl)methoxy]naphthalene-1-carbaldehyde” consists of a naphthalene core with a methoxy group attached to one of the carbon atoms and a fluorophenyl group attached to the methoxy group .Applications De Recherche Scientifique

Medicinal Chemistry

In medicinal chemistry, this compound could be explored for its potential as a precursor in the synthesis of biologically active molecules. The fluorophenyl group is often found in pharmaceuticals due to its ability to influence the biological activity of molecules . The methoxy group on the naphthalene ring could also be a point of functionalization, leading to derivatives with varied therapeutic properties.

Material Science

“2-[(2-Fluorophenyl)methoxy]naphthalene-1-carbaldehyde” may serve as an intermediate in the development of organic semiconductors. Its rigid structure, provided by the naphthalene core, could contribute to the thermal stability of materials, while the fluorophenyl group could enhance electronic properties .

Organic Synthesis

This compound can be utilized in organic synthesis, particularly in reactions that occur at the benzylic position. It could undergo free radical bromination or nucleophilic substitution, which are pivotal in creating complex organic molecules .

Analytical Chemistry

In analytical chemistry, derivatives of this compound could be used as standards or reagents in chromatographic methods or spectroscopy. The distinct spectral properties imparted by the naphthalene and fluorophenyl groups could aid in the detection and quantification of various substances .

Environmental Applications

The compound’s potential for environmental applications lies in its use as a building block for sensors. The fluorophenyl group could interact with specific pollutants, while the aldehyde group could be used to attach the compound to surfaces or other molecules .

Industrial Applications

In the industrial sector, this compound could be investigated for its role in the synthesis of dyes and pigments. The naphthalene moiety is known for its color-imparting characteristics, which can be modified through various chemical reactions .

Pharmaceutical Research

Pharmaceutical research might explore the use of “2-[(2-Fluorophenyl)methoxy]naphthalene-1-carbaldehyde” in drug design and discovery. Its structure could be incorporated into molecules designed to interact with specific biological targets .

Photodynamic Therapy

Lastly, the compound could be researched for its use in photodynamic therapy (PDT). The naphthalene core may be functionalized to create photosensitizers that, upon activation by light, produce reactive oxygen species to kill cancer cells .

Propriétés

IUPAC Name |

2-[(2-fluorophenyl)methoxy]naphthalene-1-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13FO2/c19-17-8-4-2-6-14(17)12-21-18-10-9-13-5-1-3-7-15(13)16(18)11-20/h1-11H,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLLJGANAKWVJRF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2C=O)OCC3=CC=CC=C3F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13FO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90363474 |

Source

|

| Record name | 2-[(2-Fluorophenyl)methoxy]naphthalene-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2-Fluorophenyl)methoxy]naphthalene-1-carbaldehyde | |

CAS RN |

725276-88-0 |

Source

|

| Record name | 2-[(2-Fluorophenyl)methoxy]naphthalene-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(1H-imidazol-1-yl)phenyl]-1-ethanone oxime](/img/structure/B1332646.png)

![4'-[(2s)-2-Methylbutyl]-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1332663.png)